2'-Amino-1-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-1-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]quinoline]-3’-carbonitrile is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and pyranoquinoline moieties in this compound contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-1-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]quinoline]-3’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole derivatives with pyranoquinoline intermediates under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-1-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]quinoline]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
2’-Amino-1-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]quinoline]-3’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2’-Amino-1-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share structural similarities.
Pyranoquinoline Derivatives: Compounds such as pyrano[3,2-c]quinoline-3-carboxylate exhibit similar chemical properties.
Uniqueness
What sets 2’-Amino-1-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]quinoline]-3’-carbonitrile apart is its spiro structure, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity to biological targets and its reactivity in chemical transformations .
Properties
Molecular Formula |
C21H14N4O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-amino-1'-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]quinoline-4,3'-indole]-3-carbonitrile |
InChI |
InChI=1S/C21H14N4O3/c1-25-15-9-5-3-7-12(15)21(20(25)27)13(10-22)18(23)28-17-11-6-2-4-8-14(11)24-19(26)16(17)21/h2-9H,23H2,1H3,(H,24,26) |
InChI Key |
JWIJHGJEPOKQGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)NC5=CC=CC=C54)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.